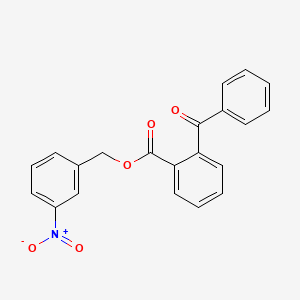

3-nitrobenzyl 2-benzoylbenzoate

Description

Overview of Complex Ester Systems in Synthetic Methodology Research

Complex esters, characterized by intricate structural features or the incorporation of multiple functional groups, are pivotal in modern synthetic organic chemistry. upenn.edugoogle.com Their synthesis and application extend beyond simple ester linkages, often serving as sophisticated tools in the construction of natural products, pharmaceuticals, and advanced materials. nih.gov The design of complex esters frequently involves the strategic placement of functional groups that can respond to specific stimuli, such as light, pH, or enzymes, allowing for controlled manipulation of molecular structure and function. researchgate.net Synthetic strategies like Steglich esterification have become instrumental in forging these elaborate molecules under mild conditions, accommodating a wide array of sensitive functional groups. stackexchange.com The study of complex ester systems, therefore, is not merely about their synthesis but also about understanding how their architecture dictates their reactivity and potential applications in areas like controlled-release technologies and dynamic chemical systems. upenn.eduresearchgate.net

Current Research Gaps and Motivations for Investigating 3-nitrobenzyl 2-benzoylbenzoate

The primary motivation for investigating this compound lies in the fusion of two distinct photochemically active moieties within a single, complex ester. While both the 2-benzoylbenzoate and nitrobenzyl groups are known phototriggers, their combination, particularly with the less-studied meta-nitrobenzyl isomer, presents a significant research gap.

Key research questions arise from this unique structure:

Dual-Wavelength Activation: Can the two photoactive centers be addressed independently using different wavelengths of light? The benzophenone (B1666685) chromophore of the benzoylbenzoate part and the nitrobenzyl chromophore may have distinct absorption spectra, potentially allowing for orthogonal cleavage of the molecule at two different sites (the ester linkage and the benzylic position) depending on the irradiation wavelength.

Mechanistic Interplay: Does the excitation of one chromophore influence the reactivity of the other? For instance, does the photoreduction pathway of the benzophenone moiety interact with the photoredox pathway of the meta-nitrobenzyl group? Understanding this potential intramolecular sensitization or quenching is crucial.

Novel Release Profiles: The compound could theoretically act as a photolabile linker where one part of a molecule is attached to the benzoate (B1203000) carboxylate and another to the benzyl (B1604629) position, allowing for a two-stage, light-induced release.

Investigating this compound provides a platform to explore the fundamental principles of photochemistry in complex, multifunctional molecules. The stark mechanistic differences between the ortho and meta nitrobenzyl systems mean that insights from the vast body of work on ortho isomers cannot be directly extrapolated. Therefore, studying this meta-substituted compound is essential for developing a more comprehensive understanding of nitroaromatic photochemistry and for designing the next generation of sophisticated photoremovable protecting groups with novel, multi-faceted functionalities.

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)methyl 2-benzoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5/c23-20(16-8-2-1-3-9-16)18-11-4-5-12-19(18)21(24)27-14-15-7-6-10-17(13-15)22(25)26/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDZCNMZIAJWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Nitrobenzyl 2 Benzoylbenzoate

Strategic Retrosynthetic Analysis for Complex Ester Synthesis

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For 3-nitrobenzyl 2-benzoylbenzoate, the most logical disconnection is the ester C-O bond, which points to 2-benzoylbenzoic acid and 3-nitrobenzyl alcohol as the primary synthons.

Target Molecule: this compound

Disconnection:

This primary disconnection suggests a forward synthesis involving the esterification of 2-benzoylbenzoic acid with 3-nitrobenzyl alcohol. However, the steric bulk of the benzoyl group ortho to the carboxylic acid in 2-benzoylbenzoic acid presents a significant challenge for standard esterification methods. This necessitates further consideration of synthetic equivalents for the carboxylic acid, such as its more reactive acid chloride derivative, 2-benzoylbenzoyl chloride.

The starting materials themselves can be obtained through established synthetic routes. 2-Benzoylbenzoic acid is typically prepared via a Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. prepchem.comjocpr.com 3-Nitrobenzyl alcohol can be synthesized by the reduction of 3-nitrobenzaldehyde (B41214) or the nitration of benzyl (B1604629) alcohol, followed by separation of the meta isomer.

Esterification Protocols and Optimization for Hindered Systems

The formation of the ester linkage in sterically demanding environments, as in the case of this compound, often requires more than simple acid-catalyzed esterification. Optimization of reaction conditions and the use of more potent activating agents are crucial for achieving reasonable yields.

Classical Condensation Approaches: Anhydrides and Acid Chlorides

Classical methods for esterification often involve enhancing the electrophilicity of the carboxylic acid. One common approach is the conversion of the carboxylic acid to its corresponding acid chloride. jocpr.com For the synthesis of this compound, 2-benzoylbenzoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 2-benzoylbenzoyl chloride. This highly reactive intermediate can then be treated with 3-nitrobenzyl alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

Another classical approach involves the use of a carboxylic acid anhydride. While less reactive than acid chlorides, anhydrides can still be effective, particularly when coupled with a catalyst. However, for a sterically hindered acid like 2-benzoylbenzoic acid, the direct use of its anhydride might be less efficient.

A study on the synthesis of various esters highlighted that the reaction of an acid chloride with an alcohol is often vigorous at room temperature, producing the ester and hydrogen chloride. wikipedia.org

| Reactant 1 | Reactant 2 | Reagent | Product | Notes |

| 2-Benzoylbenzoic acid | Thionyl chloride | - | 2-Benzoylbenzoyl chloride | Increases electrophilicity of the carbonyl carbon. |

| 2-Benzoylbenzoyl chloride | 3-Nitrobenzyl alcohol | Pyridine | This compound | The reaction proceeds via nucleophilic acyl substitution. |

Advanced Coupling Reagent-Mediated Syntheses

To overcome the limitations of classical methods, especially for hindered substrates, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the alcohol.

One of the most well-known methods is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophiles. DMAP acts as an acyl transfer catalyst, further accelerating the reaction and suppressing side reactions. organic-chemistry.orgresearchgate.net This method is particularly effective for the esterification of sterically demanding and acid-sensitive substrates. organic-chemistry.orgorganic-chemistry.org

Other carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt. These additives form active esters that are more reactive and less prone to racemization. google.com

Phosphonium and aminium/uronium-based coupling reagents, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are even more powerful activating agents. rsc.org They are particularly useful for coupling sterically hindered amino acids in peptide synthesis and can be applied to the synthesis of hindered esters. rsc.org

A study on the synthesis of 2-benzoylbenzoate esters noted that steric hindrance of the alcohol can significantly retard the reaction, indicating the importance of highly reactive intermediates for successful coupling. wikipedia.org

| Coupling Reagent | Additive | Key Features |

| DCC (Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Mild conditions, effective for hindered substrates. organic-chemistry.orgorganic-chemistry.org |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | Forms active esters, reduces side reactions. google.com |

| PyBOP | - | Powerful phosphonium-based reagent. rsc.org |

| HATU | - | Highly efficient aminium-based reagent. rsc.org |

Catalytic Approaches in Esterification and Related Transformations

Catalysis offers an elegant and efficient alternative for the synthesis of esters, often under milder conditions and with higher atom economy. Both Lewis acids and organocatalysts have been successfully employed in esterification reactions.

Lewis Acid-Promoted Synthetic Routes

Lewis acids can activate the carboxylic acid towards nucleophilic attack by coordinating to the carbonyl oxygen. google.comgoogle.com Various Lewis acids, including metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂), have been shown to be effective catalysts for esterification. google.com The choice of Lewis acid and reaction conditions can be critical, especially when dealing with substrates containing other sensitive functional groups.

A synergistic Brønsted/Lewis acid catalytic system has also been reported for aromatic alkylation, demonstrating the potential of dual catalytic approaches in complex organic transformations. organic-chemistry.orgrsc.org While this specific example is for a different reaction type, it underscores the innovative catalytic strategies being developed. For the synthesis of this compound, a mild Lewis acid could potentially activate the 2-benzoylbenzoic acid without promoting unwanted side reactions involving the nitro group.

Organocatalytic Modalities for Ester Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. In the context of esterification, various organic molecules can act as catalysts. For instance, certain phosphoric acids have been shown to promote the dehydrative esterification of carboxylic acids and alcohols. google.com

Recently, a novel sulfur(IV)-based organocatalyst has been developed for the direct esterification of carboxylic acids and alcohols. google.com This catalyst operates via a Pummerer-type intermediate, activating the carboxylic acid for nucleophilic attack. While some aromatic acids were found to be unreactive under the reported conditions, this approach represents a promising avenue for the development of new catalytic systems for ester synthesis. google.com

Another study demonstrated that organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the transesterification of aromatic esters. nih.gov This suggests that an organocatalytic transesterification approach could also be a viable, albeit less direct, route to this compound.

| Catalyst Type | Example Catalyst | General Mechanism |

| Lewis Acid | Scandium triflate (Sc(OTf)₃) | Coordination to carbonyl oxygen, enhancing electrophilicity. google.com |

| Organocatalyst | 2,2'-Biphenol-derived phosphoric acid | Brønsted acid catalysis, protonation of the carbonyl. google.com |

| Organocatalyst | Sulfur(IV)-based catalyst | Formation of a reactive Pummerer intermediate. google.com |

Transition Metal-Catalyzed Strategies for Analogous Systems

The synthesis of esters, including complex structures analogous to this compound, has been significantly advanced by the use of transition metal catalysts. google.comnih.gov Palladium and rhodium complexes are particularly prominent, enabling reactions such as carbonylations and C-H bond functionalization that offer efficient and regioselective routes to aromatic esters. nih.govacs.org

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for producing aromatic esters. acs.org These methods often involve the coupling of an aryl halide, carbon monoxide (CO), and an alcohol. nih.gov A notable system employs a palladium catalyst with a specific ligand, such as Xantphos, to facilitate the carbonylation of aryl bromides at atmospheric pressure. nih.gov This approach is effective for creating various esters, including methyl esters, from the corresponding aryl bromides. nih.gov The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. google.com The versatility of this method allows for the synthesis of a wide array of esters from readily available precursors in a single step. google.com

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-bromoanisole | Methyl 4-methoxybenzoate | 90 |

| 2 | 4-bromotoluene | Methyl 4-methylbenzoate | 85 |

| 3 | 3-bromopyridine | Methyl nicotinate | 78 |

| 4 | 1-bromonaphthalene | Methyl 1-naphthoate | 88 |

| Table 1: Synthesis of Methyl Esters via Pd-Catalyzed Alkoxycarbonylation using Xantphos. This table presents a selection of results from a study on palladium-catalyzed carbonylation, demonstrating the method's effectiveness with various aryl bromides. Data sourced from nih.gov. |

Rhodium catalysts have also emerged as powerful tools, particularly for reactions involving the activation of C–H bonds. acs.orgacs.org For instance, rhodium complexes can catalyze the direct ortho-alkylation of C(sp²)–H bonds in aromatic amides with α,β-unsaturated esters. acs.org A proposed mechanism involves the coordination of a directing group (like an 8-aminoquinoline (B160924) moiety on the amide) to the rhodium center, followed by the oxidative addition of the ortho C–H bond to the metal. acs.org This creates a cyclometalated intermediate that can then react with an unsaturated ester to form a new C-C bond. acs.org While this example leads to C-C bond formation, the principles of directed C-H activation are applicable to the broader goal of functionalizing aromatic rings, a key step in synthesizing complex esters.

Solvent-Controlled Regioselectivity in Synthesis of Related Esters

Regioselectivity, the ability to control where a chemical reaction occurs on a molecule with multiple potential reaction sites, is a critical challenge in organic synthesis. The choice of solvent can be a powerful and subtle tool for directing the outcome of such reactions, particularly in the synthesis of complex esters. nih.govacs.org

Recent research has demonstrated that solvent properties can dramatically influence the regioselective esterification of molecules with multiple reactive centers. acs.orgnih.govacs.org In one study, the reaction of 2-methyleneaziridines with carboxylic acids could be directed to yield two different types of carboxylate esters simply by changing the solvent. acs.orgacs.org When the reaction was conducted in less polar solvents, a typical Markovnikov addition occurred. acs.org However, using aqueous solvents promoted the dissociation of the carboxylic acid and protonation of the aziridine (B145994) nitrogen, leading to a different reaction pathway and product. acs.org

Enzyme-catalyzed reactions are also highly sensitive to the solvent environment. nih.gov In the acylation of sucrose, a molecule with numerous hydroxyl groups, the regioselectivity of the enzyme subtilisin was found to be strongly dependent on the hydrophobicity of the organic solvent. nih.gov In solvents capable of solvating sugars well, such as pyridine, acylation preferentially occurred at the 1'-hydroxyl position. nih.gov In contrast, using more hydrophobic solvents decreased the favorability of 1'-acylation and enhanced the reaction at the 6-hydroxyl position. nih.gov This effect is attributed to how the solvent mediates the interaction between the substrate and the enzyme's binding pocket. nih.gov This principle of "solvent engineering" can be a rational strategy to control enzymatic regioselectivity in the synthesis of esters. nih.govresearchgate.net

| Solvent | Product Ratio (1'-ester : 6-ester) |

| Pyridine | High preference for 1'-ester |

| 2-methyl-2-butanol | Increased formation of 6-ester |

| tert-Butyl alcohol | Further increase in 6-ester formation |

| Isooctane | Significant preference for 6-ester |

| Table 2: Effect of Solvent Hydrophobicity on Regioselectivity of Sucrose Acylation. This table illustrates how increasing solvent hydrophobicity shifts the preferred reaction site in the enzymatic acylation of sucrose. Data based on findings from nih.gov. |

Considerations for Sustainable and Green Chemistry Synthetic Protocols

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govresearchgate.net The synthesis of esters, including this compound, is an area where green protocols offer significant environmental and safety benefits over traditional methods. researchgate.netnih.gov

Key strategies in green ester synthesis include:

Use of Greener Solvents: Traditional esterification reactions often use hazardous chlorinated or amide solvents. nih.gov Methodologies have been developed that substitute these with safer alternatives. For example, the Steglich esterification, a widely used method for forming esters under mild conditions, has been successfully adapted to use acetonitrile (B52724) as a greener solvent system, achieving comparable rates and yields without the need for purification by column chromatography. nih.govrsc.org

Biocatalysis: Enzymes, such as lipases, offer a highly sustainable route to ester synthesis. researchgate.netmdpi.com These reactions occur under mild conditions, often in solvent-free media, reducing energy consumption and by-product formation. mdpi.com Immobilized enzymes, such as Novozym® 435 (Candida antarctica lipase (B570770) B), can be reused for multiple reaction cycles, enhancing the economic and environmental viability of the process. mdpi.commdpi.com Biocatalytic methods are noted for their high selectivity and product purity. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive as "green solvents". acs.orgresearchinschools.org They have been successfully used as both solvents and catalysts in esterification reactions. researchinschools.orgnih.gov Some acidic ionic liquids can replace corrosive mineral acids like sulfuric acid, and their immiscibility with the ester product can simplify separation and allow for the catalyst/solvent to be recycled. researchinschools.org ILs have also been shown to enhance reaction rates and, in some enzymatic reactions, improve regioselectivity. acs.orgrsc.org

Solvent-Free and Atom-Economical Reactions: The most sustainable protocols aim to eliminate solvents altogether and maximize the incorporation of reactant atoms into the final product. rsc.org NaOtBu-mediated direct amidation of unactivated esters represents a transition-metal-free and solvent-free approach that proceeds at room temperature with high yields. rsc.org While focused on amide synthesis, the principles are relevant to developing similar esterification protocols. Likewise, using solid, reusable acid catalysts like Dowex H+ resin can facilitate esterifications between carboxylic acids and alcohols under mild, energy-efficient conditions. nih.gov

| Green Chemistry Approach | Key Features | Example Application | Reference(s) |

| Biocatalysis | Mild conditions, high selectivity, reusable catalysts, reduced waste. | Synthesis of branched-chain esters using immobilized lipase in a solvent-free system. | researchgate.netmdpi.com |

| Greener Solvents | Replacement of hazardous solvents (e.g., DCM, DMF) with safer alternatives. | Steglich esterification performed in acetonitrile instead of chlorinated solvents. | nih.gov |

| Ionic Liquids | Negligible vapor pressure, recyclable, can act as both catalyst and solvent. | Esterification of carboxylic acids where the IL replaces a mineral acid catalyst and simplifies product separation. | researchinschools.orgnih.gov |

| Solvent-Free Synthesis | Eliminates solvent waste, simplifies workup, often requires less energy. | Direct esterification using a reusable solid acid catalyst (Dowex H+) without bulk solvent. | nih.gov |

| Table 3: Overview of Green Chemistry Strategies for Ester Synthesis. This table summarizes key sustainable approaches applicable to the synthesis of esters. |

Comprehensive Structural Elucidation and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one- and two-dimensional NMR experiments, the precise connectivity and spatial relationships of atoms within 3-nitrobenzyl 2-benzoylbenzoate can be determined.

One-Dimensional Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. In this compound, the aromatic protons, those directly attached to the benzene (B151609) rings, typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. libretexts.org The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. wisc.edu The electron-withdrawing nitro group (–NO₂) and benzoyl group (–C(O)Ph) cause a deshielding effect, shifting the signals of nearby protons to higher chemical shifts. wisc.edu

The aliphatic protons of the benzylic methylene (B1212753) group (–CH₂–) are also readily identifiable. These protons typically appear as a singlet around δ 5.33 ppm, though the exact chemical shift can vary depending on the solvent and other molecular interactions. rsc.org The integration of the peak areas in the ¹H NMR spectrum confirms the ratio of aromatic to aliphatic protons, consistent with the molecular formula.

Carbon-¹³C NMR Spectroscopic Techniques for Molecular Framework Determination

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically absorb in the range of 120-150 ppm. libretexts.org The carbonyl carbon of the ester group is a key diagnostic signal, appearing significantly downfield, often around δ 166.15 ppm. rsc.org The benzylic carbon of the 3-nitrobenzyl group can be expected to resonate around δ 66.47 ppm. rsc.org The specific chemical shifts of the aromatic carbons are influenced by the substitution pattern on the benzene rings.

| Carbon Type | Typical Chemical Shift (ppm) | Reference Compound |

|---|---|---|

| Carbonyl (Ester) | 166.15 | Benzyl (B1604629) benzoate (B1203000) rsc.org |

| Aromatic | 120-150 | General Aromatic Compounds libretexts.org |

| Benzylic (CH₂) | 66.47 | Benzyl benzoate rsc.org |

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to delineate the spin systems of both the benzoyl and the 3-nitrophenyl moieties. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule. For instance, the signal for the benzylic protons can be directly linked to the signal of the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is particularly powerful for connecting different fragments of the molecule. For example, a correlation would be expected between the benzylic protons of the 3-nitrobenzyl group and the carbonyl carbon of the benzoate group, confirming the ester linkage. Correlations between the aromatic protons and various aromatic carbons further solidify the assignment of the ring systems. researchgate.net

Infrared (IR) Spectroscopic Investigations for Functional Group Vibrational Modes

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its key functional groups.

A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. pressbooks.pub The presence of the nitro group (–NO₂) is confirmed by two strong absorptions, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are generally observed as a group of weaker bands in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. pressbooks.pub The C-O stretching of the ester will also produce a characteristic band, typically in the 1200-1300 cm⁻¹ range. pressbooks.pub

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1720-1740 pressbooks.pub |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic C-H | Stretch | 3000-3100 pressbooks.pub |

| Aliphatic C-H (CH₂) | Stretch | <3000 pressbooks.pub |

| Ester (C-O) | Stretch | 1200-1300 pressbooks.pub |

High-Resolution Mass Spectrometric (HRMS) Approaches for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental composition. researchgate.net For this compound (C₁₄H₁₁NO₄), the calculated exact mass is 257.0688 g/mol . nih.gov HRMS provides a highly accurate mass measurement, confirming the molecular formula.

In addition to the molecular ion peak, the mass spectrum will show a characteristic fragmentation pattern that provides further structural information. researchgate.net Common fragmentation pathways for esters include cleavage of the C-O bond. For this compound, this could lead to the formation of a benzoyl cation (m/z 105) and a 3-nitrobenzyl radical, or a 3-nitrobenzyl cation (m/z 136) and a benzoate radical. The benzoyl cation is often a very prominent peak in the mass spectra of benzoyl esters. nih.gov Further fragmentation of the aromatic rings can also occur. The study of nitrosamine (B1359907) compounds has shown that the loss of the NO radical (30 Da) is a primary fragmentation pathway, which could also be a relevant fragmentation for this nitro-containing compound. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov

For this compound, a single-crystal X-ray structure would definitively establish the relative orientations of the two aromatic rings and the ester group. It would also reveal details about the planarity of the aromatic rings and any twisting or distortion in the molecule. mdpi.com The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated, providing insights into intermolecular interactions such as π-π stacking or other non-covalent interactions that stabilize the crystal structure. mdpi.comnih.gov

Chromatographic Purification and Purity Assessment Methodologies (e.g., GC, HPLC)

The purification and subsequent assessment of purity for this compound, a compound characterized by its aromatic nitro and ester functionalities, rely on established chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods employed for the separation and analysis of this and structurally related molecules. While specific documented procedures for this compound are not extensively published, methodologies for analogous compounds provide a robust framework for its purification and analysis.

For preparative purification, column chromatography using silica (B1680970) gel is a common and effective technique. The separation is typically achieved by eluting the compound with a non-polar/polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate. This method is widely used in the purification of related nitrobenzyl esters and other aromatic compounds. nih.govchemicalbook.com

Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like aromatic nitro compounds. For the analysis of compounds similar to this compound, silicone-based stationary phases are often employed. oup.com These phases offer good separation for a wide variety of aromatic compounds with boiling points in the range of 160°C to 300°C. oup.com In some cases, derivatization may be necessary to improve volatility and thermal stability, particularly for compounds containing polar functional groups. nih.govacs.org For instance, nitroaromatic compounds can be analyzed by GC-MS after a silylation reaction. nih.gov

A typical GC setup for analyzing aromatic nitro compounds might involve the following parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Column | RTx-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar fused silica capillary column coated with a polysiloxane stationary phase (e.g., SE-54) | nih.govacs.org |

| Injector Temperature | 270°C (splitless mode) | nih.gov |

| Oven Temperature Program | Initial temperature of 84°C for 1 min, ramp at 8°C/min to 200°C (hold for 2 min), then ramp at 10°C/min to 300°C (hold for 15 min) | nih.gov |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), or Electron Capture Detector (ECD) | nih.govacs.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly versatile and widely used technique for the purity assessment of a broad range of organic compounds, including benzoate and benzyl esters. njlabs.comscirp.orgscirp.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these types of molecules. scirp.orgscirp.org This method's precision and sensitivity make it ideal for detecting and quantifying the compound and any potential impurities. njlabs.com

For the analysis of this compound, a C8 or C18 column would likely be effective. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered. scirp.orgscirp.orgajast.net The detection is commonly performed using a UV detector, as the aromatic rings and nitro group in the molecule are strong chromophores. scirp.orgscirp.org

A representative RP-HPLC method for the analysis of related benzoate and benzyl compounds is detailed below:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Luna C8 (150 x 4.6 mm, 3.0 µm particle size) or equivalent C18 column | scirp.orgscirp.org |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water | scirp.orgscirp.org |

| Flow Rate | 1.0 - 1.5 mL/min | scirp.orgscirp.orgajast.net |

| Column Temperature | 35°C | scirp.orgscirp.org |

| Detection | UV at 254 nm | scirp.orgscirp.orgmyfoodresearch.com |

| Injection Volume | 10 µL | scirp.orgscirp.org |

The retention time of this compound would be specific to the exact conditions used, but based on the analysis of similar compounds like benzyl benzoate, it would be expected to elute as a well-resolved peak. scirp.orgscirp.org The specificity of the HPLC method ensures that the peak for the target compound is distinct from any impurities or degradation products, such as 3-nitrobenzyl alcohol or 2-benzoylbenzoic acid. scirp.orgresearchgate.net

Mechanistic Pathways and Chemical Reactivity Studies

Photochemical Activation and Cleavage Mechanisms of the Ester Linkage

The 3-nitrobenzyl group serves as a well-known photolabile protecting group. Upon absorption of light, it can initiate a series of reactions leading to the cleavage of the ester bond and the release of the 2-benzoylbenzoate anion.

The photochemical cleavage of ortho-nitrobenzyl esters is initiated by the excitation of the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. This process leads to the formation of a transient aci-nitro intermediate. This intermediate is key to the subsequent cleavage of the ester linkage.

The efficiency of this hydrogen abstraction and the subsequent release of the leaving group are correlated with the radical stabilization energy of the group being released. While specific studies on 3-nitrobenzyl 2-benzoylbenzoate are not prevalent, the general mechanism for o-nitrobenzyl compounds involves the formation of radical intermediates. For related compounds like benzoin (B196080) esters, photolysis leads to an α-cleavage, generating distinct radical species. For instance, the photolysis of benzoin and its derivatives has been shown to produce benzoyl and other carbon-centered radicals, which can be identified using techniques like electron spin resonance (ESR) spectroscopy with radical scavenging.

Table 1: Radical Intermediates in Photolysis of Related Compounds

| Precursor Compound | Radical Intermediates Formed |

|---|---|

| Benzoin | Benzoyl radical, Hydroxybenzyl radical |

| Benzoin methyl ether | Benzoyl radical, Methoxybenzyl radical |

| 3',5'-Dimethoxybenzoin | Benzoyl radical, 3,5-Dimethoxybenzyl radical |

This table illustrates the types of radical intermediates formed from compounds structurally related to the benzoyl moiety of this compound.

In some photoreactions involving carbonyl compounds, a coupled electron/proton transfer mechanism can occur. The triplet excited state of the carbonyl group can interact with a substrate, leading to an electron transfer followed by a proton transfer. This results in the formation of a radical pair. For nitroaromatic compounds, the excited triplet state can engage in hydrogen abstraction, which can be viewed as an electron-proton transfer process. The negative reaction constant (ρ) observed in Hammett plots for the reaction of some triplet carbonyls with phenols suggests a buildup of positive charge in the transition state, consistent with an initial electron transfer from the substrate to the excited carbonyl.

The environment in which the photoreaction occurs significantly influences its outcome. The polarity of the solvent can affect the stability of charged intermediates and transition states formed during photolysis. For instance, studies on other photosensitive compounds have shown that reaction rates can be higher in polar solvents like water compared to less polar solvents like tetrahydrofuran (B95107) (THF). An increase in solvent polarity can enhance the electrophilic nature of the reacting species, indicating polar transition states.

The presence of proton or electron donors can also modulate the reaction pathways. Hydrogen donors, for example, can participate in quenching the excited states or reacting with radical intermediates, potentially altering the product distribution and quantum yield of the photoreaction.

The intramolecular hydrogen abstraction in o-nitrobenzyl compounds leads to the formation of the aci-nitro intermediate, which rearranges to release the carboxylic acid and form a nitroso-containing byproduct, typically a 3-nitrosobenzaldehyde (B14633449) in this case. However, other reaction pathways can compete with this primary process.

Side reactions can lead to a variety of photoproducts. In the photolysis of related benzoin esters, products such as substituted benzaldehydes and benzil (B1666583) have been identified, which provides evidence for the α-cleavage pathway and the generation of radical species. Dimerization of radical intermediates is also a possible side reaction. In some cases, intramolecular cyclization can lead to the formation of inert side products, such as substituted benzofurans.

Table 2: Potential Photoproducts and Side Reactions

| Reaction Type | Potential Products from this compound |

|---|---|

| Primary Photocleavage | 2-Benzoylbenzoic acid, 3-Nitrosobenzaldehyde |

| Radical Recombination | Dimerized radical species |

| Intramolecular Cyclization | Lactone formation from 2-benzoylbenzoic acid (3-phenylphthalide) |

| Fragmentation | Benzaldehyde (from the benzoyl moiety) |

Thermal Stability and Decomposition Pathways

While specific data on the thermal stability of this compound is scarce, information on related nitrobenzyl compounds provides significant insight. Studies on nitrobenzyl halides have shown that they are thermally unstable and can decompose exothermically with significant gas evolution. chemistrysteps.com The position of the nitro group is a critical factor; ortho isomers are generally less stable than the corresponding meta and para isomers. chemistrysteps.com For example, o-nitrobenzyl bromide was found to be less stable than m-nitrobenzyl bromide. chemistrysteps.com

This instability is attributed to the potential for intramolecular redox reactions between the nitro group and the benzylic position. Given that this compound possesses a similar meta-nitrobenzyl structure, it is expected to be more stable than its ortho counterpart but will likely undergo exothermic decomposition at elevated temperatures. The decomposition would likely involve the cleavage of the ester bond and fragmentation of the nitroaromatic ring.

Acid- and Base-Catalyzed Hydrolysis and Transesterification Reactions

Esters like this compound are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester undergoes hydrolysis to form 2-benzoylbenzoic acid and 3-nitrobenzyl alcohol. libretexts.orgyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of 3-nitrobenzyl alcohol regenerates the acid catalyst and yields the carboxylic acid. libretexts.org This reaction is reversible, and the equilibrium can be shifted by controlling the concentrations of reactants and products. chemistrysteps.combyjus.com

Base-Catalyzed Hydrolysis (Saponification) : Base-catalyzed hydrolysis is an irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.comlibretexts.org A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The elimination of the 3-nitrobenzyl alkoxide, followed by deprotonation of the resulting 2-benzoylbenzoic acid by the alkoxide or another hydroxide ion, forms the highly stable carboxylate salt. chemistrysteps.comlibretexts.org This final acid-base step renders the reaction essentially irreversible. chemistrysteps.com The presence of the electron-withdrawing nitro group on the benzyl (B1604629) alcohol leaving group would make the corresponding alkoxide more stable, thus facilitating the cleavage step.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also occur under either acid or base catalysis.

Derivatization and Selective Functional Group Transformations

The structural complexity of this compound allows for a variety of derivatization reactions. These transformations can be targeted to specific functional groups, enabling the synthesis of a range of new molecules.

Key selective transformations include:

Reduction of the Nitro Group: The nitro group is highly susceptible to reduction, which can be achieved using various reagents to yield 3-aminobenzyl 2-benzoylbenzoate. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reducing agents like tin(II) chloride in hydrochloric acid are common methods for this transformation. The resulting amino group provides a reactive site for further derivatization, such as diazotization or acylation.

Hydrolysis of the Ester Linkage: The ester bond can be cleaved under basic or acidic conditions. Saponification, using a base like sodium hydroxide, would yield 2-benzoylbenzoic acid and 3-nitrobenzyl alcohol. nih.gov This hydrolysis breaks the molecule into its constituent acid and alcohol parts, which can be isolated and used in other synthetic routes.

Transformations of the Benzophenone (B1666685) Ketone: The ketone within the 2-benzoylbenzoate moiety can also be a site for reaction. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding 3-nitrobenzyl 2-(hydroxy(phenyl)methyl)benzoate. This adds another stereocenter and functional group to the molecule.

These selective transformations are foundational for modifying the compound's properties and for using it as an intermediate in more complex syntheses.

Table 1: Potential Selective Derivatization Reactions This table is generated based on established chemical principles for the functional groups present in the molecule.

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂, HCl | Amine |

| Ester Linkage | Hydrolysis (Saponification) | NaOH, H₂O/EtOH | Carboxylate & Alcohol |

| Carbonyl (Ketone) | Reduction | NaBH₄ | Secondary Alcohol |

Computational and Theoretical Investigations of Reaction Mechanisms

To gain a deeper understanding of the reactivity and transformation pathways of this compound, computational chemistry methods are employed. These theoretical studies can elucidate transient structures and energetic landscapes that are difficult to observe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For a molecule like this compound, DFT calculations can map out the potential energy surfaces for its reactions. nih.gov

For instance, in the photochemical reactions common to nitrobenzyl compounds, irradiation can lead to the formation of a transient aci-nitro intermediate. nih.gov DFT calculations can model the geometry and energy of this intermediate and the transition state required to reach it. Studies on related compounds like 2-nitrobenzyl alcohol have shown that these intermediates are key to understanding the subsequent formation of nitroso products. nih.gov While the 3-nitro isomer would exhibit different energetics, the fundamental pathway involving an aci-nitro species is a plausible route for its photochemical decomposition. DFT can precisely calculate the energy barriers for such processes, predicting their feasibility. researchgate.net

Table 2: Typical Parameters in DFT Studies for Related Organic Molecules This table represents common computational settings used in DFT analyses as found in the literature. researchgate.netnih.gov

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Method | B3LYP | A hybrid functional balancing accuracy and computational cost. |

| Basis Set | 6-311G(d,p) or cc-pVTZ | Describes the atomic orbitals used in the calculation. nih.gov |

| Solvent Model | PCM (Polarizable Continuum Model) | Simulates the effect of a solvent on the reaction. |

| Task | Opt+Freq | Geometry optimization followed by frequency calculation to confirm minima or transition states. |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and the influence of the surrounding environment. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal its preferred three-dimensional shapes (conformational landscape).

Key insights from MD simulations would include:

Conformational Flexibility: The molecule has several rotatable bonds, including the C-O-C bonds of the ester and the C-C bond connecting the benzoyl group. MD simulations can map the rotational energy barriers and identify the most stable conformers.

Solvent Effects: The simulation explicitly models solvent molecules, showing how they arrange around the solute and form interactions, such as hydrogen bonds (if applicable). researchgate.net This solvation shell can sterically hinder or electronically facilitate reactions by stabilizing or destabilizing reactants, intermediates, and transition states. nih.gov For example, a polar solvent would be expected to stabilize the polar nitro group and carbonyl functionalities.

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. youtube.com

The LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the most likely site for a molecule to accept electrons. For this compound, the strong electron-withdrawing nature of the nitro group would cause the LUMO to be predominantly localized on the nitro-substituted benzene (B151609) ring. This predicts that this ring is the primary site for nucleophilic attack or electrochemical reduction. youtube.comresearchgate.net

The HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. The HOMO is expected to be concentrated on the more electron-rich 2-benzoylbenzoate portion of the molecule, likely with significant contributions from the phenyl rings and the carbonyl oxygen. This region would therefore be the most susceptible to attack by electrophiles. youtube.comresearchgate.net

By analyzing the energies and spatial distributions of the HOMO and LUMO, FMO theory provides a rational basis for predicting the regioselectivity of various reactions. nih.gov

Table 3: Predicted FMO Characteristics for this compound This table is a conceptual prediction based on FMO principles and the electronic nature of the molecule's functional groups. youtube.comyoutube.com

| Orbital | Predicted Location of Highest Density | Predicted Role in Reactivity |

|---|---|---|

| HOMO | 2-Benzoylbenzoate moiety (phenyl rings, carbonyl) | Site of electrophilic attack; electron donation. |

| LUMO | 3-Nitrobenzyl moiety (nitro-substituted ring) | Site of nucleophilic attack; electron acceptance. |

Advanced Research Applications in Chemical Sciences

Application as a Model Compound for Photocontrolled Molecular Release Studies

The application of nitrobenzyl derivatives in photocontrolled molecular release is a well-established field, primarily centered on ortho (2-nitrobenzyl) and, to a lesser extent, para (4-nitrobenzyl) isomers. These compounds function as photoremovable protecting groups (PPGs), which can be cleaved with light to release a protected molecule. wikipedia.orgscholasticahq.com The mechanism for the widely used o-nitrobenzyl PPGs typically involves a Norrish Type II reaction, where the excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, initiating a rearrangement that leads to cleavage. wikipedia.org

However, 3-nitrobenzyl 2-benzoylbenzoate is not a suitable candidate for this application. The nitro group in the meta position is sterically and electronically unable to participate in the required intramolecular hydrogen abstraction from the benzylic position. Scientific studies comparing the reactivity of nitrobenzyl isomers have demonstrated that while ortho- and para-nitrobenzyl groups can be cleaved under specific conditions, the meta-nitrobenzyl group is unreactive. nih.gov Consequently, there is no available research utilizing this compound as a model compound for photocontrolled release, as its core structure lacks the necessary photoreactivity.

Utilization as a Synthetic Intermediate for Novel Organic Architectures

A review of scientific literature indicates that This compound has not been reported as a key synthetic intermediate in the construction of novel organic architectures. While its constituent parts, 3-nitrobenzyl alcohol and 2-benzoylbenzoic acid, are available for synthesis, the combined ester is not featured as a strategic precursor in published synthetic routes for complex molecules.

Exploration in Material Science Research

In material science, photoresponsive polymers often incorporate photocleavable units to enable light-induced changes in material properties. The o-nitrobenzyl ester group is a common choice for creating photodegradable hydrogels, photo-cleavable block copolymers, and photopatterned surfaces. rsc.orgmdpi.com The cleavage of these groups into carboxylic acids and o-nitrosobenzaldehyde alters the polymer network's chemical and physical properties. mdpi.comresearchgate.net

There is no evidence in the scientific literature of This compound being explored as a precursor for photoresponsive polymers. Its documented lack of photoreactivity makes it unsuitable for this purpose, as the light-induced bond cleavage necessary for creating responsive materials would not occur. nih.gov

Development in Mechanistic Probes for Complex Chemical Processes

Chemical probes are molecules designed to study biological or chemical processes. While photoremovable groups are sometimes incorporated into probes to allow for spatiotemporal control of their activity, there are no published studies detailing the development or use of This compound as a mechanistic probe for any complex chemical process.

Studies in Regiodivergent Catalysis

Regiodivergent catalysis involves selectively forming one constitutional isomer over another from a common substrate through the action of different catalysts. A thorough search of the chemical literature finds no studies involving This compound in the context of regiodivergent catalysis.

Compound Data

While no specific experimental data for This compound is available in the surveyed literature, the properties of the closely related compound 3-nitrobenzyl benzoate (B1203000) are provided below for reference.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3-nitrophenyl)methyl benzoate | nih.gov |

| Molecular Formula | C14H11NO4 | nih.gov |

| Molecular Weight | 257.24 g/mol | nih.gov |

| CAS Number | 38612-16-7 | nih.gov |

| XLogP3 | 3.8 | nih.gov |

Emerging Research Directions and Future Challenges

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The synthesis of 3-nitrobenzyl 2-benzoylbenzoate presents an opportunity for advancements in stereoselective synthesis. The ester linkage is a prime target for asymmetric synthesis, which could be approached in several ways. One potential route involves the enzymatic resolution of a racemic mixture of 3-nitrobenzyl alcohol or a derivative, using lipases to selectively acylate one enantiomer with a 2-benzoylbenzoyl moiety. Another approach is the use of chiral catalysts—such as N-heterocyclic carbenes or chiral DMAP derivatives—to control the stereochemical outcome of the esterification reaction between 3-nitrobenzyl alcohol and 2-benzoylbenzoic acid.

A significant challenge lies in achieving high enantioselectivity due to the relatively distant chiral center from the reacting groups. The development of catalysts with precisely tailored chiral pockets will be crucial for inducing the desired stereochemistry. Furthermore, the synthesis of enantiopure starting materials, such as a chiral 3-nitrobenzyl alcohol, could be explored through asymmetric reduction of the corresponding aldehyde.

| Potential Stereoselective Method | Catalyst/Reagent | Anticipated Challenge |

| Kinetic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | Achieving high E-value for efficient separation. |

| Asymmetric Esterification | Chiral N-Heterocyclic Carbene (NHC) | Catalyst design for effective stereocontrol. |

| Chiral Auxiliary Approach | Use of a chiral auxiliary on 2-benzoylbenzoic acid | Multi-step process and removal of the auxiliary. |

Integration of Flow Chemistry and Automated Synthesis for Scalability

To move from laboratory-scale synthesis to industrial production, the integration of flow chemistry and automated systems is paramount. rsc.orgsyrris.com Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for reactions involving nitrated compounds, and the potential for higher yields and purity. researchgate.netmpg.de

A possible flow synthesis setup for this compound could involve a multi-step sequence where 3-nitrobenzaldehyde (B41214) is first reduced to 3-nitrobenzyl alcohol in one reactor module, which then flows directly into a second module for esterification with 2-benzoylbenzoic acid. acs.orgnih.gov The optimization of reaction parameters such as temperature, residence time, and reagent stoichiometry can be rapidly achieved using automated feedback loops. rsc.org

The primary challenge in developing a flow process is the potential for clogging in the reactor channels, especially if solid reagents or byproducts are involved. The selection of appropriate solvents to maintain homogeneity throughout the reaction sequence is critical. Furthermore, the integration of in-line purification and analysis techniques would be necessary for a truly automated and scalable process. syrris.com

| Flow Chemistry Parameter | Significance for Synthesis | Potential Challenge |

| Residence Time | Controls reaction conversion and selectivity. | Optimization required for each step. |

| Temperature | Affects reaction kinetics and byproduct formation. | Maintaining precise control along the reactor. |

| Reagent Concentration | Impacts reaction rate and potential for side reactions. | Solubility limitations of starting materials. |

In-depth Investigations into Multicomponent Photoreactions and Cascade Processes

The 3-nitrobenzyl group is a well-known photolabile protecting group, a characteristic that can be exploited in complex chemical transformations. ontosight.aitaylorfrancis.com Upon irradiation with UV light, the nitro group can abstract a hydrogen atom from the benzylic position, initiating a cascade of reactions that lead to the cleavage of the ester bond. researchgate.netacs.org This photorelease mechanism could be harnessed to trigger subsequent reactions in a controlled manner.

Future research could focus on designing multicomponent reactions where the photogenerated 2-benzoylbenzoic acid and a 3-nitrosobenzaldehyde (B14633449) byproduct participate in further transformations. acs.orgrsc.org For instance, the released carboxylic acid could catalyze a subsequent reaction, or the nitroso species could engage in a cycloaddition. Investigating these cascade processes could lead to the efficient one-pot synthesis of complex molecular architectures.

A significant challenge is controlling the reactivity of the photogenerated intermediates to favor the desired reaction pathway and minimize the formation of unwanted side products. The quantum yield of the photocleavage and the kinetics of the subsequent reactions will need to be carefully studied and optimized. nih.govnih.gov

| Photoreaction Aspect | Research Focus | Potential Application |

| Wavelength Sensitivity | Tuning the absorbance maximum of the nitrobenzyl group. | Orthogonal deprotection in complex syntheses. taylorfrancis.com |

| Quantum Yield | Maximizing the efficiency of the photocleavage process. nih.gov | Low-energy, efficient material patterning. |

| Intermediate Reactivity | Controlling the fate of the nitrosobenzaldehyde byproduct. | Triggering cascade or "click" reactions. nih.govresearchgate.net |

Advancements in Computational Chemistry for Predictive Design of Analogues

Computational chemistry offers powerful tools for the predictive design of analogues of this compound with tailored properties. mit.edu Methods like Density Functional Theory (DFT) can be used to model the electronic structure and predict the photochemical behavior of the molecule. researchgate.net This allows for the in-silico screening of various substituents on both the nitrobenzyl and benzoylbenzoate rings to understand their effect on properties such as absorption wavelength, quantum yield, and reaction mechanism. nih.govresearchgate.net

By building a library of virtual analogues, researchers can identify promising candidates for synthesis with enhanced photosensitivity or other desired characteristics. researchgate.netnih.gov For example, the introduction of electron-donating or -withdrawing groups can shift the absorption maximum, allowing for selective cleavage with different wavelengths of light.

The main challenge in this area is the accuracy of the computational models, especially for predicting excited-state properties and reaction dynamics in different solvent environments. mit.edu Experimental validation of the computational predictions is essential to refine the models and improve their predictive power.

| Computational Method | Predicted Property | Goal of Analogue Design |

| Density Functional Theory (DFT) | Electronic structure, absorption spectra. | Wavelength-selective photocleavage. |

| Time-Dependent DFT (TD-DFT) | Excited-state energies and pathways. | Enhanced quantum yield. |

| Molecular Dynamics (MD) | Conformational changes and solvent effects. | Improved solubility and stability. |

Exploration of this compound in Advanced Materials Synthesis (as a building block)

The unique combination of a photolabile group and a rigid benzoylbenzoate core makes this compound a promising building block for advanced functional materials. umass.eduacs.org It can be incorporated into polymer chains or used as a cross-linker to create photoresponsive materials. mdpi.com

For example, polymers containing this moiety could be used to create photodegradable plastics or hydrogels. umass.edu Upon exposure to UV light, the cleavage of the ester bond would lead to the degradation of the polymer network, enabling applications in areas like drug delivery or temporary medical implants. acs.orgdntb.gov.ua The molecule could also be used in the development of photoresists for microelectronics, where light is used to pattern surfaces with high precision. nih.govmdpi.com

A key challenge will be the synthesis of polymers with a controlled incorporation of the this compound unit. The compatibility of the monomer with various polymerization techniques will need to be investigated. Furthermore, the mechanical and thermal properties of the resulting materials will need to be characterized and optimized for specific applications. acs.orgacs.org

| Material Application | Function of this compound | Potential Advancement |

| Photodegradable Polymers | Photolabile cross-linker or backbone unit. umass.edu | Environmentally responsive materials. |

| Photoresists | Photosensitive component for patterning. mdpi.com | High-resolution lithography. |

| Drug Delivery Systems | Light-triggered release of encapsulated agents. acs.org | Spatiotemporally controlled therapy. |

| Smart Coatings | Inducing changes in surface properties (e.g., wettability). mdpi.com | Self-cleaning or self-healing surfaces. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-nitrobenzyl 2-benzoylbenzoate?

- Methodology : The compound is typically synthesized via esterification or coupling reactions. For example, 3-nitrobenzyl alcohol can react with 2-benzoylbenzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .

- Optimization : Reaction yields depend on solvent choice (e.g., dichloromethane or DMF) and temperature (40–60°C). Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

- Key Considerations : Monitor nitro group stability under acidic/basic conditions to avoid undesired side reactions .

Q. How can spectroscopic techniques characterize this compound?

- FTIR : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1530 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm). The 3-nitrobenzyl methylene group (CH₂) shows a singlet at δ ~5.3 ppm.

- ¹³C NMR : Ester carbonyl (C=O) resonates at δ ~168 ppm, while nitrobenzyl carbons appear at δ ~135–150 ppm .

Advanced Research Questions

Q. What crystallographic insights exist for derivatives of 2-benzoylbenzoate?

- Structural Analysis : X-ray diffraction studies of related compounds (e.g., 2-amino-3-(hydroxymethyl)pyridinium 2-benzoylbenzoate) reveal:

- Hydrogen Bonding : N–H···O and O–H···O interactions stabilize crystal packing.

- π–π Stacking : Aromatic ring centroid distances range from 3.5–3.6 Å, influencing solid-state photophysical properties .

- Data Table :

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C–N (imidazole) | 1.33 | 120.5 |

| C–S (thioether) | 1.82 | 104.7 |

Q. How can computational modeling predict reactivity or electronic properties?

- DFT Studies : Use density functional theory (e.g., B3LYP/6-311+G**) to calculate:

- Electron Density : Localize electron-deficient regions (e.g., nitro group) for nucleophilic attack.

- HOMO-LUMO Gaps : Predict charge-transfer behavior (e.g., ∆E ~4.5 eV for nitro-aromatic systems) .

Q. What strategies address challenges in evaluating biological activity?

- Antimicrobial Assays : Test against S. aureus and E. coli using agar diffusion. Derivatives of 2-benzoylbenzoate exhibit MIC values <50 µg/mL, likely due to nitro group electron-withdrawing effects enhancing membrane disruption .

- Photodegradation : UV irradiation (λ = 254 nm) studies show nitro reduction to amine derivatives, monitored via HPLC-MS. Control experiments under inert atmospheres (N₂) isolate photolytic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.